An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carboxylic acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carboxylic acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 2-Methyl-2H-indazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Structure
2-Methyl-2H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of the carboxylic acid group at the 5-position and a methyl group at the 2-position of the indazole ring defines its specific chemical characteristics.
Structural Information
The fundamental structure of 2-Methyl-2H-indazole-5-carboxylic acid is detailed below.
| Identifier | Value |
| IUPAC Name | 2-Methyl-2H-indazole-5-carboxylic acid |
| CAS Number | 1197943-94-4[1] |
| Molecular Formula | C₉H₈N₂O₂[2] |
| SMILES | CN1C=C2C=C(C=CC2=N1)C(=O)O[2] |
| InChI | InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13)[2] |
Physicochemical Properties
Quantitative data for the physicochemical properties of 2-Methyl-2H-indazole-5-carboxylic acid are limited in publicly available literature. The following table summarizes the available computed and experimental data.
| Property | Value | Data Type |
| Molecular Weight | 176.17 g/mol | Computed |
| Monoisotopic Mass | 176.05858 Da[2] | Computed |
| XlogP | 1.1[2] | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols
Due to the limited availability of specific experimental procedures for the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid in the surveyed literature, a plausible two-step synthetic route is proposed. This route is based on general methodologies for the synthesis of 2H-indazoles and the hydrolysis of corresponding esters.
Proposed Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (Intermediate)
The synthesis of the methyl ester intermediate can be approached through various methods established for 2H-indazole formation. A common strategy involves the reaction of a substituted o-nitrobenzaldehyde with an amine, followed by reductive cyclization.
Materials:
-
4-Formyl-3-nitrobenzoic acid
-
Methylamine
-
Reducing agent (e.g., Sodium dithionite)
-
Methanol
-
Appropriate solvents (e.g., Ethanol, Water)
-
Acid catalyst (for esterification, e.g., Sulfuric acid)
Procedure:
-
Esterification of the starting material: 4-Formyl-3-nitrobenzoic acid is esterified to its methyl ester using standard Fischer esterification conditions (reflux in methanol with a catalytic amount of sulfuric acid).
-
Imine formation: The resulting methyl 4-formyl-3-nitrobenzoate is reacted with methylamine in a suitable solvent like ethanol to form the corresponding imine.
-
Reductive Cyclization: The imine is then subjected to reductive cyclization. A reducing agent such as sodium dithionite is added to the reaction mixture, which is then heated to induce cyclization to the 2H-indazole ring system.
-
Purification: The crude product, Methyl 2-methyl-2H-indazole-5-carboxylate, is purified using column chromatography on silica gel.
Hydrolysis to 2-Methyl-2H-indazole-5-carboxylic acid (Final Product)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard procedure for which a general protocol is available.[3]
Materials:
-
Methyl 2-methyl-2H-indazole-5-carboxylate
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) is dissolved in methanol.
-
Hydrolysis: An aqueous solution of sodium hydroxide (e.g., 3 eq) is added to the solution.
-
Reaction Monitoring: The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: The mixture is cooled in an ice bath and then acidified to a pH of 1 with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Methyl-2H-indazole-5-carboxylic acid.
Mandatory Visualization
As no specific signaling pathways involving 2-Methyl-2H-indazole-5-carboxylic acid have been described in the available literature, a diagram illustrating the proposed experimental workflow for its synthesis is provided below.
